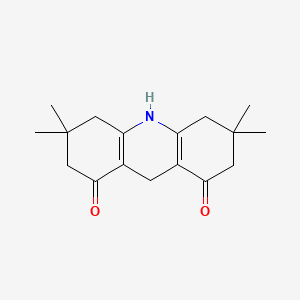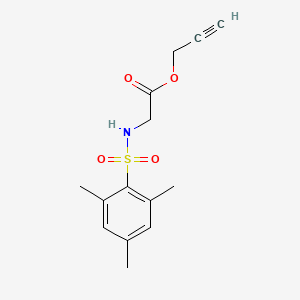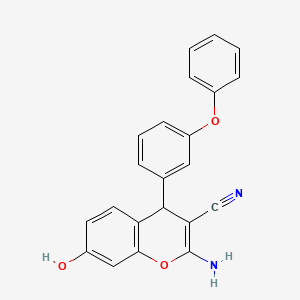
3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Descripción general
Descripción
3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a chemical compound with a unique structure that has attracted the attention of many researchers in the field of chemistry and biochemistry. This compound has been synthesized using various methods and has shown potential in various scientific research applications.
Aplicaciones Científicas De Investigación
Medical and Pharmaceutical Applications
The chemistry of 1,8-acridinedione and its derivatives has inspired chemists because of their extensive applications in medical and pharmaceutical fields . These compounds have shown potential in various areas such as:
- Antitumor Activity : They have been studied for their antitumor properties .
- Anticancer Activity : These compounds have shown potential in anticancer research .
- Antibacterial Activity : They have been used in studies related to antibacterial treatments .
Biological Applications
1,8-acridinedione and its derivatives have shown potential in various biological applications. They have been used in studies related to:
- Antiamoebic Activity : These compounds have shown potential in antiamoebic research .
- Hypertensive Effect : They have been used in studies related to hypertensive treatments .
- DNA Binding Properties : These compounds have shown potential in DNA binding studies .
Other Applications
Apart from medical, pharmaceutical, and biological applications, these compounds have also shown potential in other areas such as:
- Fungicidal Activity : They have been used in studies related to fungicidal treatments .
- Anti-parasitic Activity : These compounds have shown potential in anti-parasitic research .
- Analgesic Activity : They have been used in studies related to analgesic treatments .
- Anticonvulsant Activity : These compounds have shown potential in anticonvulsant research .
- Antimalarial Activity : They have been used in studies related to antimalarial treatments .
- Anti-inflammatory Activity : These compounds have shown potential in anti-inflammatory research .
- Tumour Cell Inhibition : They have been used in studies related to tumour cell inhibition .
- Anti-cytotoxicity Activity : These compounds have shown potential in anti-cytotoxicity research .
Mecanismo De Acción
Target of Action
NSC665130, also known as 3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione or 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, primarily targets the Werner (WRN) helicase . The WRN helicase plays crucial roles in cellular proliferation and DNA repair .
Mode of Action
The compound acts as a WRN helicase inhibitor . By inhibiting the activity of the WRN helicase, NSC665130 disrupts the normal functioning of the enzyme, leading to cell cycle arrest and apoptosis in certain leukemia cells .
Biochemical Pathways
Given its target, it likely impacts pathways related toDNA replication and repair . The inhibition of WRN helicase could disrupt these pathways, leading to DNA damage and, ultimately, cell death .
Pharmacokinetics
Pharmacokinetic studies are indispensable for establishing concentration-activity/toxicity relationships and facilitating target identification and new drug discovery .
Result of Action
The inhibition of WRN helicase by NSC665130 results in S-phase cell cycle arrest , disruption of the mitochondrial membrane potential, and decreased expression of the anti-apoptotic factor Bcl-2 . These events are associated with the activation of caspase-3-dependent apoptosis in certain leukemia cells .
Propiedades
IUPAC Name |
3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-16(2)6-12-10(14(19)8-16)5-11-13(18-12)7-17(3,4)9-15(11)20/h18H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYNTJXDUGTLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CC3=C(N2)CC(CC3=O)(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327541 | |
| Record name | NSC665130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,6,6-Tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione | |
CAS RN |
2645-77-4 | |
| Record name | NSC665130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the core structure of 3,3,6,6-Tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and how does this influence its properties?
A1: This compound features a central acridine moiety. The central ring of this acridine moiety is almost planar, while the two outer rings adopt half-chair conformations. [] This specific conformation can influence the molecule's interactions with other molecules and its overall reactivity. Additionally, a phenyl ring is axially oriented to the central pyridine ring, which can further impact its binding affinity and potential biological activity. []
Q2: How does 3,3,6,6-Tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione behave under redox conditions?
A2: Studies using pulse radiolysis have shown that the acridinedione dye can undergo one-electron reduction. [, ] This process generates a radical anion characterized by specific transient optical absorption bands. This radical anion exhibits strong reducing properties, enabling it to participate in electron transfer reactions with molecules like methyl viologen and p-nitroacetophenone. []
Q3: What is the significance of the acid-base properties of 3,3,6,6-Tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione?
A3: The compound can exist in neutral, protonated, and deprotonated forms, each exhibiting distinct absorption and emission spectra. [] These forms are dependent on the pH of the environment. Determining the ground- and excited-state pKa values provides insights into the compound's behavior in various biological systems and its potential interactions with biological targets.
Q4: Have any catalytic applications been explored for 3,3,6,6-Tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione or its derivatives?
A4: While not directly catalytic, derivatives of this compound, specifically acridine-1,8-dione dyes, have demonstrated high lasing efficiency. [] This property makes them potentially valuable in laser technology and materials science. Additionally, they have shown potential as photoinitiators in the polymerization of acrylates and methacrylates. []
Q5: Are there efficient synthetic routes for producing 3,3,6,6-Tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and its derivatives?
A5: Research highlights the use of CuI nanoparticles as catalysts in the synthesis of 3,3,6,6-Tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione derivatives. [] This method allows for a relatively simple and efficient one-pot synthesis of various derivatives, including 9-aryl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinediones. This approach can be further optimized using microwave irradiation, offering a faster and potentially more environmentally friendly alternative. []
Q6: What analytical techniques are commonly employed to characterize 3,3,6,6-Tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and its derivatives?
A6: Common techniques include X-ray crystallography, which provides detailed structural information, including bond lengths and angles. [] Other techniques include Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. [] These techniques help confirm the identity and purity of the synthesized compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]phenyl}-4-nitrobenzamide](/img/structure/B3829067.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]piperidine](/img/structure/B3829075.png)
![N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3829079.png)

![2,2'-{[5-fluoro-2-(1-piperidinyl)-4-pyrimidinyl]imino}diethanol hydrochloride](/img/structure/B3829101.png)
![5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3829115.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829138.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829148.png)
![ethyl 4-({6-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate](/img/structure/B3829155.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3829157.png)